5-Alkyl (Including Ethyl) THIQs Demonstrate ~1.7–1.9× Superior Anti-M. tb Potency Over 5-Fluoro and 5-Methoxy Analogs
In a systematic evaluation of 5,8-disubstituted tetrahydroisoquinolines against M. tuberculosis H37Rv under aerobic (replicating) conditions using the Microplate Alamar Blue Assay (MABA), the average MIC for 11 compounds bearing lipophilic 5-alkyl substituents (Me, Et, Bn) was 2.8 µg/mL. This compares with average MICs of 4.8 µg/mL for 17 compounds with 5-fluoro substitution and 5.4 µg/mL for 18 compounds with 5-methoxy substitution [1]. The 5-alkyl group therefore provides a 1.7-fold potency advantage over 5-F and a 1.9-fold advantage over 5-OMe at the same scaffold position. This trend was attributed to a global lipophilicity effect, with a statistically significant negative correlation between measured log(MIC) and calculated clogP (R = 0.65, F₁,₄₂ = 30.1, p < 0.0001), indicating that higher lipophilicity—as conferred by 5-alkyl relative to 5-F or 5-OMe—drives improved whole-cell antitubercular potency [1].
| Evidence Dimension | Anti-M. tb whole-cell potency (MABA MIC₉₀, µg/mL) |
|---|---|
| Target Compound Data | Average MABA MIC = 2.8 µg/mL for 11 compounds with 5-alkyl substituents (including 5-ethyl subset) |
| Comparator Or Baseline | Average MABA MIC = 4.8 µg/mL for 17 compounds with 5-F; Average MABA MIC = 5.4 µg/mL for 18 compounds with 5-OMe |
| Quantified Difference | 5-alkyl vs 5-F: 1.7-fold improvement; 5-alkyl vs 5-OMe: 1.9-fold improvement. Log(MIC) = −0.31(±0.06) × clogP + 2.25(±0.30), R = 0.65. |
| Conditions | M. tb H37Rv aerobic culture; Microplate Alamar Blue Assay (MABA); MIC₉₀ determination at the Institute for Tuberculosis Research, University of Illinois at Chicago. |
Why This Matters
For researchers procuring a THIQ building block for anti-infective SAR campaigns, selecting the 5-ethyl scaffold over 5-fluoro or 5-methoxy alternatives provides a documented potency advantage linked to favorable lipophilicity, reducing the risk of synthesizing inherently less active lead series.
- [1] Sutherland HS, Tong AST, Choi PJ, et al. Synthesis and structure–activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorg Med Chem. 2020;28(22):115784. doi:10.1016/j.bmc.2020.115784. Data from Table 1 and Equation 1. View Source
